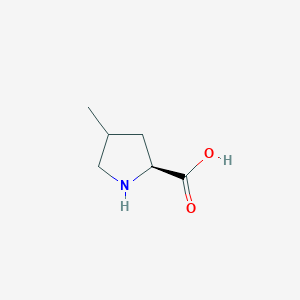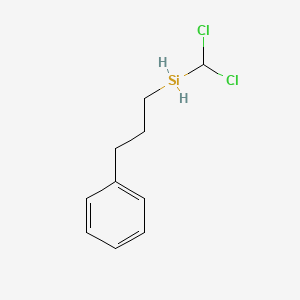
Dichloromethyl(3-phenylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethyl(3-phenylpropyl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a dichloromethyl group and a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloromethyl(3-phenylpropyl)silane typically involves the reaction of 3-phenylpropylmagnesium bromide with dichloromethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-phenylpropylmagnesium bromide+dichloromethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dichloromethyl(3-phenylpropyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new silicon-carbon bonds.
Oxidation: The silicon-carbon bonds in this compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, amines, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used. The reaction is usually conducted at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Major Products:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and other substituted silanes.
Hydrosilylation: The major products are organosilicon compounds with new silicon-carbon bonds.
Oxidation: Products include silanols and siloxanes.
Applications De Recherche Scientifique
Chemistry: Dichloromethyl(3-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Medicine: this compound is explored for its potential in medical applications, including the development of silicone-based implants and prosthetics. Its ability to form biocompatible surfaces makes it a valuable material in medical device manufacturing.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives, sealants, and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Dichloromethyl(3-phenylpropyl)silane involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic molecules, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Dichloromethylsilane: Similar in structure but lacks the 3-phenylpropyl group.
Chloromethylsilane: Contains one chlorine atom and one methyl group bonded to silicon.
Trichlorosilane: Contains three chlorine atoms bonded to silicon.
Comparison:
- The 3-phenylpropyl group enhances the compound’s ability to interact with organic molecules, making it more suitable for applications in organic synthesis and materials science.
- Compared to Dichloromethylsilane and Trichlorosilane, this compound offers improved stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Dichloromethyl(3-phenylpropyl)silane: is unique due to the presence of the 3-phenylpropyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes.
Propriétés
Formule moléculaire |
C10H14Cl2Si |
|---|---|
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
dichloromethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C10H14Cl2Si/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2 |
Clé InChI |
NVOADJUXMHJFLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC[SiH2]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
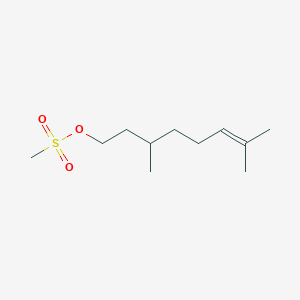
![Methyl 2-({5-[(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzenecarboxylate](/img/structure/B14113797.png)
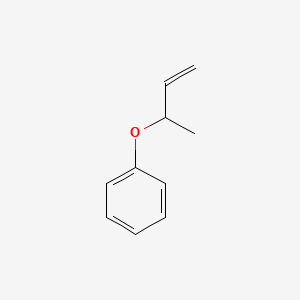
![2,7-Bis(2-(methyl(phenyl)amino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14113814.png)
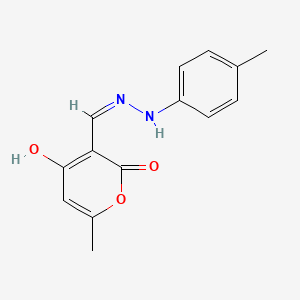
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
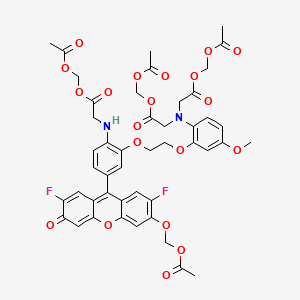
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
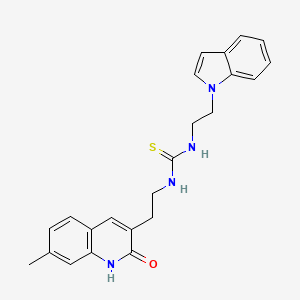
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
